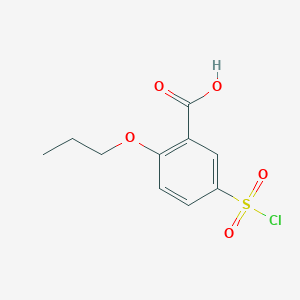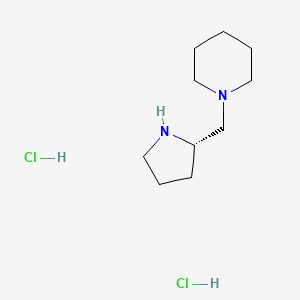![molecular formula C15H9Cl2FN2O3 B3040619 2,3-Dichloro-4-{[6-(4-fluorophenoxy)-3-pyridyl]imino}but-2-enoic acid CAS No. 219929-79-0](/img/structure/B3040619.png)
2,3-Dichloro-4-{[6-(4-fluorophenoxy)-3-pyridyl]imino}but-2-enoic acid
説明
2,3-Dichloro-4-{[6-(4-fluorophenoxy)-3-pyridyl]imino}but-2-enoic acid, also known as pyridaben, is a pesticide that belongs to the class of pyridazinone derivatives. It is widely used in agriculture to control mites and other pests on crops such as cotton, fruits, and vegetables. Pyridaben has been shown to have a high level of efficacy against a wide range of pests, making it a popular choice among farmers and pest control professionals.
作用機序
Pyridaben works by inhibiting the activity of the mitochondrial electron transport chain in pests, leading to the disruption of energy production and ultimately causing the death of the pest. Pyridaben has been shown to specifically target complex I of the electron transport chain, making it a highly selective pesticide.
Biochemical and Physiological Effects:
Pyridaben has been shown to have a low toxicity to non-target organisms, including humans and mammals. However, studies have shown that 2,3-Dichloro-4-{[6-(4-fluorophenoxy)-3-pyridyl]imino}but-2-enoic acid can have toxic effects on aquatic organisms, such as fish and crustaceans. Pyridaben has also been shown to have a negative impact on soil microorganisms, which can have long-term effects on soil health and fertility.
実験室実験の利点と制限
Pyridaben has several advantages for use in lab experiments, including its high level of efficacy against a wide range of pests, its low toxicity to non-target organisms, and its specificity for complex I of the electron transport chain. However, 2,3-Dichloro-4-{[6-(4-fluorophenoxy)-3-pyridyl]imino}but-2-enoic acid can be expensive to produce and may not be suitable for use in certain experiments due to its potential impact on soil microorganisms and aquatic organisms.
将来の方向性
There are several areas of future research for 2,3-Dichloro-4-{[6-(4-fluorophenoxy)-3-pyridyl]imino}but-2-enoic acid, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of parasitic infections, and the development of new formulations and delivery methods to improve its efficacy and reduce its impact on non-target organisms. Additionally, more research is needed to fully understand the long-term effects of 2,3-Dichloro-4-{[6-(4-fluorophenoxy)-3-pyridyl]imino}but-2-enoic acid on soil health and fertility. Overall, 2,3-Dichloro-4-{[6-(4-fluorophenoxy)-3-pyridyl]imino}but-2-enoic acid has shown great promise as a pesticide and has the potential to play an important role in the future of pest control.
科学的研究の応用
Pyridaben has been extensively studied for its use as a pesticide in agriculture. Several studies have shown that 2,3-Dichloro-4-{[6-(4-fluorophenoxy)-3-pyridyl]imino}but-2-enoic acid is effective against a wide range of pests, including spider mites, red mites, and whiteflies. Pyridaben has also been shown to have a low toxicity to non-target organisms, making it a safer option for pest control. In addition to its use in agriculture, 2,3-Dichloro-4-{[6-(4-fluorophenoxy)-3-pyridyl]imino}but-2-enoic acid has also been studied for its potential use in the treatment of parasitic infections.
特性
IUPAC Name |
(E)-2,3-dichloro-4-[6-(4-fluorophenoxy)pyridin-3-yl]iminobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FN2O3/c16-12(14(17)15(21)22)8-19-10-3-6-13(20-7-10)23-11-4-1-9(18)2-5-11/h1-8H,(H,21,22)/b14-12+,19-8? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGFHEOSAVXXKS-JKJYPGQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)N=CC(=C(C(=O)O)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)N=C/C(=C(/C(=O)O)\Cl)/Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}-2-chloroacetamide](/img/structure/B3040540.png)


![4-[3,5-Di(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040547.png)


![4-[4-Chloro-3-(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040551.png)




